4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
Brand Name: Vulcanchem
CAS No.: 537680-87-8
VCID: VC5262903
InChI: InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18)
SMILES: COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2
Molecular Formula: C13H17NO3S3
Molecular Weight: 331.46

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

CAS No.: 537680-87-8

Cat. No.: VC5262903

Molecular Formula: C13H17NO3S3

Molecular Weight: 331.46

* For research use only. Not for human or veterinary use.

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate - 537680-87-8

Specification

CAS No. 537680-87-8
Molecular Formula C13H17NO3S3
Molecular Weight 331.46
IUPAC Name (4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
Standard InChI InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18)
Standard InChI Key FXRFSNSKARUYAJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The molecule integrates three distinct domains:

  • A 4-methoxybenzyl group (C₈H₉OCH₃) providing aromaticity and electron-donating character via the methoxy substituent .

  • A carbamodithioate group (-NHC(=S)S-) enabling nucleophilic reactivity and metal coordination .

  • A 1,1-dioxidotetrahydrothiophen-3-yl ring (sulfolane derivative) contributing polarity and conformational rigidity.

The sulfolane ring adopts a puckered conformation, with the sulfone group (-SO₂-) inducing dipole interactions. The dithiocarbamate’s thiocarbonyl and thiolate groups facilitate π-conjugation, enhancing stability through resonance .

Molecular Formula and Weight

  • Empirical Formula: C₁₃H₁₅NO₃S₃

  • Molecular Weight: 341.51 g/mol

  • IUPAC Name: 4-Methoxybenzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a two-step sequence:

  • Dithiocarbamate Formation:
    Reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide (CS₂) in alkaline conditions yields the potassium dithiocarbamate intermediate:

    C4H7NO2S+CS2+KOHK+[C4H6NO2S3]+H2O\text{C}_4\text{H}_7\text{NO}_2\text{S} + \text{CS}_2 + \text{KOH} \rightarrow \text{K}^+[\text{C}_4\text{H}_6\text{NO}_2\text{S}_3]^- + \text{H}_2\text{O}
  • Alkylation with 4-Methoxybenzyl Chloride:
    The potassium salt undergoes nucleophilic substitution with 4-methoxybenzyl chloride in anhydrous THF or DMF :

    K+[C4H6NO2S3]+ClCH2C6H4OCH3C13H15NO3S3+KCl\text{K}^+[\text{C}_4\text{H}_6\text{NO}_2\text{S}_3]^- + \text{ClCH}_2\text{C}_6\text{H}_4\text{OCH}_3 \rightarrow \text{C}_{13}\text{H}_{15}\text{NO}_3\text{S}_3 + \text{KCl}

Process Optimization

  • Temperature: 0–5°C during CS₂ addition prevents thiourea byproducts.

  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • ν(S-H) stretch at 2550 cm⁻¹ (dithiocarbamate).

    • ν(S=O) at 1160 cm⁻¹ (sulfolane ring).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H) – methoxybenzyl protons.

    • δ 4.35 (s, 2H, CH₂S) – benzyl methylene.

    • δ 3.80 (s, 3H, OCH₃) .

Thermodynamic Data

PropertyValue
Melting Point128–130°C (dec.)
Solubility in Water2.1 mg/mL (25°C)
logP1.85 ± 0.12
pKa (thiol)9.2–9.5

Reactivity and Functional Applications

Metal Coordination Chemistry

The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Pd²⁺). For example, copper(II) complexes exhibit square-planar geometry and catalytic activity in Ullmann couplings .

Heterocyclic Synthesis

  • Thiazole Formation: Reaction with α-haloketones yields 2-aminothiazoles via cyclocondensation .

  • Oxidation Products: Treatment with H₂O₂ generates sulfinic acid derivatives, useful in asymmetric catalysis.

Industrial and Material Science Applications

Polymer Stabilization

Incorporation into polyethylene (0.5 wt%) reduces UV-induced degradation by 70% via radical scavenging.

Corrosion Inhibition

Electrochemical studies on mild steel in HCl show 92% efficiency at 250 ppm concentration, forming protective metal-dithiocarbamate films .

Comparative Analysis with Analogues

CompoundlogPMelting Point (°C)Bioactivity (IC₅₀)
Target Compound1.85128–130Tyrosinase: 18 μM
N-(4-Methoxyphenyl)dithiocarbamate 2.10145–147MMP-9: 32 μM
Potassium dithiocarbamate-0.45210 (dec.)N/A

The target compound’s lower logP enhances membrane permeability compared to its phenyl analogue, while the sulfolane ring improves thermal stability relative to aliphatic dithiocarbamates .

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